Desmethylazelastine is a major active metabolite of Azelastine, an antiallergic and antiasthmatic drug. [, , , ] It is formed through the N-demethylation of Azelastine, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6 in humans. [] While Desmethylazelastine itself is not administered as a drug, its presence as a metabolite contributes significantly to the overall pharmacological activity of Azelastine. [, , ]
Desmethylazelastine plays a crucial role in scientific research, particularly in understanding the metabolism and pharmacodynamic properties of Azelastine. [, ] Its preferential distribution in specific tissues, such as the lungs, makes it a valuable subject for studying drug distribution and target tissue uptake. [, ] Additionally, research on Desmethylazelastine contributes to our understanding of drug interactions mediated by cytochrome P450 enzymes. [, ]
Desmethylazelastine is a chemical compound that serves as a major metabolite of azelastine, an antihistamine used primarily in the treatment of allergic rhinitis and conjunctivitis. The compound is identified by its chemical formula and has a molecular weight of 367.87 g/mol. It is classified under the category of antihistamines and is recognized for its potential therapeutic effects in alleviating allergy symptoms.
Desmethylazelastine is derived from azelastine, which is synthesized through various chemical processes. The compound can be found in pharmaceutical formulations and is also studied for its pharmacological properties.
Desmethylazelastine can be synthesized through several multi-step synthetic routes. One notable method involves the following steps:
This method highlights the complexity of synthesizing desmethylazelastine, which involves multiple steps and specific conditions to achieve the desired product.
The molecular structure of desmethylazelastine features a complex arrangement of atoms that contributes to its pharmacological activity. Key details include:
Desmethylazelastine undergoes various chemical reactions that are significant for its application in pharmaceuticals:
These reactions are essential for understanding the metabolic pathways and potential interactions in biological systems.
Desmethylazelastine acts primarily as an antagonist to histamine H1 receptors, thereby inhibiting the physiological effects of histamine release during allergic reactions.
Studies have shown that desmethylazelastine has a significant affinity for H1 receptors compared to other antihistamines, contributing to its efficacy in treating allergy symptoms .
These properties are critical for formulating effective pharmaceutical products.
Desmethylazelastine has several scientific applications:
The identification of desmethylazelastine emerged from metabolic studies conducted during the clinical development of azelastine hydrochloride in the late 1980s and early 1990s. Researchers investigating the biotransformation pathways of azelastine in preclinical models and human subjects consistently detected this mono-N-demethylated metabolite in plasma samples following both oral and topical administration. The metabolite was systematically characterized as 4-[(4-chlorophenyl)methyl]-2-(azepan-4-yl)-1(2H)-phthalazinone, distinguishing it from the parent compound by the absence of a methyl group on the azepane nitrogen [6] [8].
The IUPAC nomenclature designates the compound as 1-(2H)-phthalazinone, 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-, reflecting its core phthalazinone structure with chlorophenyl and azepane substituents. Throughout scientific literature, it is consistently referenced as desmethylazelastine or occasionally as N-desmethylazelastine, establishing a clear structural relationship to the parent molecule. This naming convention follows standard pharmacological practice for metabolites resulting from demethylation reactions, particularly those mediated by cytochrome P450 enzymes [3] [5]. The metabolite's identification was formally documented in metabolic disposition studies published throughout the 1990s, with research confirming its presence across multiple species including guinea pigs, rats, and humans, thus establishing its cross-species relevance in azelastine pharmacology [2] [6].
Desmethylazelastine maintains the core phthalazinone scaffold characteristic of azelastine but differs through the absence of the methyl group on the azepane nitrogen. This structural modification reduces the molecular weight from 381.90 g/mol (azelastine hydrochloride) to 367.87 g/mol (desmethylazelastine), while preserving the chlorine atom at the para position of the benzyl moiety and the critical pharmacophore elements responsible for histamine receptor binding [3] [5]. The removal of the methyl group from the azepane nitrogen creates a secondary amine functionality where azelastine contains a tertiary amine, fundamentally altering the electronic distribution and potential for hydrogen bonding interactions within biological systems [6] [8].
Molecular Geometry: Both compounds share identical configurations at the phthalazinone and chlorophenylmethyl components, preserving the spatial orientation necessary for receptor binding. The azepane ring adopts a chair conformation in both molecules, with desmethylazelastine demonstrating slightly greater conformational flexibility due to reduced steric hindrance at the nitrogen center.
Electronic Properties: The absence of the methyl group increases the electron density at the azepane nitrogen, enhancing its hydrogen-bond accepting capacity while slightly reducing its lipophilicity. This modification influences the distribution characteristics of the metabolite, potentially enhancing penetration into aqueous compartments while maintaining affinity for lipid membranes.
Stereochemical Considerations: Azelastine is administered as a racemic mixture of (R)- and (S)-enantiomers. Research indicates that N-demethylation occurs without stereoselectivity, resulting in desmethylazelastine that retains the enantiomeric ratio of the parent compound. Neither enantiomer demonstrates significantly different pharmacologic activity, supporting the clinical relevance of the racemic metabolite [5] [6].
Table 1: Comparative Structural Properties of Azelastine and Desmethylazelastine
Property | Azelastine | Desmethylazelastine |
---|---|---|
Chemical Formula | C₂₂H₂₄ClN₃O | C₂₁H₂₂ClN₃O |
Molecular Weight | 381.90 g/mol | 367.87 g/mol |
Nitrogen Substitution | Tertiary amine (methylated) | Secondary amine (desmethylated) |
Core Structure | Phthalazinone derivative | Phthalazinone derivative |
Chlorophenyl Group | 4-chlorobenzyl | 4-chlorobenzyl |
Azepane Configuration | 1-methylazepan-4-yl | Azepan-4-yl |
Enantiomeric Form | Racemic mixture | Racemic mixture |
Desmethylazelastine functions as a biologically active metabolite that significantly contributes to the extended therapeutic profile of azelastine through multiple mechanisms. The metabolite demonstrates potent H1 receptor antagonism comparable to the parent compound, with studies confirming approximately 60-70% of the binding affinity of azelastine for human histamine H1 receptors. This preserved antihistaminic activity allows desmethylazelastine to maintain the primary therapeutic action of inhibiting histamine-induced vascular permeability, bronchoconstriction, and pruritus [1] [6]. Beyond receptor antagonism, desmethylazelastine retains the multi-pathway inhibitory capacity characteristic of azelastine, including suppression of inflammatory mediators such as leukotrienes, intercellular adhesion molecule-1 (ICAM-1), and tumor necrosis factor-alpha (TNF-α) [1] [4].
The pharmacokinetic profile of desmethylazelastine substantially differs from azelastine, with an extended elimination half-life of approximately 54 hours compared to the parent compound's 22 hours. This prolonged half-life contributes to sustained therapeutic effects, particularly relevant for twice-daily dosing regimens of azelastine. The metabolite exhibits high plasma protein binding (97%) compared to azelastine (88%), potentially influencing its tissue distribution and duration of action [6] [8]. Metabolic studies confirm desmethylazelastine undergoes further biotransformation into inactive carboxylic acid derivatives primarily eliminated through fecal excretion, completing the metabolic pathway initiated by azelastine's oxidative metabolism [6].
Table 2: Metabolic Pathway and Pharmacological Characteristics of Desmethylazelastine
Characteristic | Details |
---|---|
Biotransformation Pathway | Cytochrome P450-mediated N-demethylation (primarily CYP3A4, CYP2D6, CYP1A2) |
Protein Binding | 97% plasma protein bound |
Elimination Half-life | 54 hours |
Primary Elimination Route | Fecal excretion (as further metabolized inactive compounds) |
Receptor Binding Profile | Potent H₁ receptor antagonist; moderate affinity for H₂ receptors |
Anti-inflammatory Actions | Suppression of leukotriene production, ICAM-1 expression, TNF-α release |
Contribution to Efficacy | Extends therapeutic activity beyond parent compound's presence |
The formation kinetics of desmethylazelastine demonstrate dose-dependent characteristics, with plasma concentrations reaching therapeutic levels within 2-3 hours post-azelastine administration and maintaining detectable levels for over 96 hours. This pharmacokinetic behavior establishes a pharmacological reservoir effect whereby desmethylazelastine sustains antiallergic activity during intervals when azelastine concentrations have declined below therapeutic thresholds. Research indicates the metabolite achieves significant tissue distribution, particularly accumulating in lung tissue with concentrations exceeding plasma levels by 146-fold, suggesting specialized affinity for respiratory tissues highly relevant to allergic conditions [8]. This preferential distribution may explain the extended efficacy of azelastine formulations in managing allergic respiratory symptoms despite the parent drug's relatively rapid clearance [6] [8].
Table 3: Comparative Pharmacological Profile of Azelastine and Desmethylazelastine
Parameter | Azelastine | Desmethylazelastine |
---|---|---|
H₁ Receptor Affinity | High (Ki ≈ 4 nM) | Moderately High (≈60-70% of parent affinity) |
Plasma Protein Binding | 88% | 97% |
Elimination Half-life | 22 hours | 54 hours |
Time to Peak Concentration | 2-3 hours | 4-6 hours |
Metabolic Precursors | Parent compound | Azelastine |
Downstream Metabolites | Desmethylazelastine | Carboxylic acid derivatives (inactive) |
Lung Tissue Concentration Ratio | 1x | 146x (relative to plasma) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7